6,7-Dimethyl-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-1-(4-PROPOXYPHENYL)-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-1-(4-PROPOXYPHENYL)-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. Common starting materials include substituted phenols, thiazoles, and pyrroles. The synthetic route may involve:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving phenols and pyrroles under acidic or basic conditions.
Introduction of substituents: Methyl and propoxy groups can be introduced via alkylation reactions using appropriate alkyl halides.
Thiazole ring formation: This can be done through condensation reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-1-(4-PROPOXYPHENYL)-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-1-(4-PROPOXYPHENYL)-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures but different substituents.
Thiazole-containing compounds: Molecules with thiazole rings that exhibit similar biological activities.
Uniqueness
6,7-DIMETHYL-1-(4-PROPOXYPHENYL)-2-(1,3-THIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H22N2O4S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6,7-dimethyl-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22N2O4S/c1-4-10-30-17-7-5-16(6-8-17)21-20-22(28)18-12-14(2)15(3)13-19(18)31-23(20)24(29)27(21)25-26-9-11-32-25/h5-9,11-13,21H,4,10H2,1-3H3 |
InChI Key |
PRKLOAIORZBWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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